molecular formula C11H20O2 B1594434 4-Isobutylcyclohexanecarboxylic Acid CAS No. 38792-88-0

4-Isobutylcyclohexanecarboxylic Acid

Cat. No.: B1594434
CAS No.: 38792-88-0
M. Wt: 184.27 g/mol
InChI Key: NFJJRCCYQXONBL-UHFFFAOYSA-N
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Safety and Hazards

4-Isobutylcyclohexanecarboxylic Acid can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylcyclohexanecarboxylic Acid typically involves the hydrogenation of 4-isobutylcyclohexanone followed by carboxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Isobutylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Isobutylcyclohexanecarboxylic Acid is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties. The compound’s ability to inhibit the respiratory burst in neutrophils and its anti-inflammatory effects make it particularly valuable in medical and biological research .

Properties

IUPAC Name

4-(2-methylpropyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJJRCCYQXONBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192060
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-88-0
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isobutylcyclohexanecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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